4-Chloro-2-methylanisole is an organic compound with the molecular formula C₈H₉ClO and a molecular weight of approximately 158.61 g/mol. It is a chlorinated derivative of anisole, characterized by the presence of a chlorine atom at the para position and a methyl group at the ortho position relative to the methoxy group. This compound appears as a colorless to pale yellow liquid with a characteristic aromatic odor. It is soluble in organic solvents but has limited solubility in water, reflecting its hydrophobic nature .
These reactions underscore its potential utility in synthetic organic chemistry and material science .
Several methods exist for synthesizing 4-Chloro-2-methylanisole:
4-Chloro-2-methylanisole finds applications in various fields:
These applications leverage its unique structural features and reactivity .
Interaction studies involving 4-Chloro-2-methylanisole primarily focus on its metabolic pathways in microbial systems. Research has shown that soil bacteria can metabolize this compound, which may influence soil health and microbial ecology. Understanding these interactions is crucial for assessing environmental impacts and bioremediation strategies involving chlorinated compounds .
Several compounds are structurally similar to 4-Chloro-2-methylanisole, including:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chloro-2-methylanisole | C₈H₉ClO | Chlorine at para position; methyl at ortho |
| 2-Methylphenol | C₇H₈O | No halogen; simpler structure |
| 4-Chloroanisole | C₈H₉Cl | Chlorine at para position; no methyl group |
| 4-Bromo-2-methylanisole | C₈H₉BrO | Bromine instead of chlorine |
The uniqueness of 4-Chloro-2-methylanisole lies in its combination of both chlorinated and methylated functionalities on an aromatic ring, which potentially alters its chemical reactivity and biological activity compared to its analogs .
Irritant